molecular formula C7H5N3O3 B2390862 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1554479-81-0

4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2390862
CAS No.: 1554479-81-0
M. Wt: 179.135
InChI Key: KQQLBNGGTHRMDR-UHFFFAOYSA-N
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Description

4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound with a unique structure that includes both pyrrolo and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization with methoxide, yields the desired compound . Another method involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a multi-targeted kinase inhibitor makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-3(7(12)13)1-8-5(4)9-2-10-6/h1-2H,(H,12,13)(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQLBNGGTHRMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554479-81-0
Record name 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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